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Compound of Interest

Compound Name: CHIC35

Cat. No.: B1668616 Get Quote

Topic: Investigating the Role of Key Markers in DNA Damage Response

Disclaimer: Initial searches for "CHIC35" did not yield any information on a protein with this

name involved in the DNA damage response (DDR). It is possible that "CHIC35" is a novel

protein not yet characterized in the literature or a typographical error. The following application

notes and protocols are based on a well-established DNA damage response marker, H2A

Histone Family Member X (H2AX), specifically its phosphorylated form, gamma-H2AX

(γH2AX). This information is provided as a template and guide for researchers, scientists, and

drug development professionals to study the DNA damage response.

Introduction to γH2AX as a DNA Damage Biomarker
The DNA damage response (DDR) is a complex signaling network that detects and repairs

DNA lesions to maintain genomic integrity.[1][2] A key event in the DDR is the rapid

phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, in response to DNA

double-strand breaks (DSBs).[3] This phosphorylation is primarily carried out by the kinases

ATM, ATR, and DNA-PK.[3] The accumulation of γH2AX at the sites of DNA damage serves as

a platform to recruit a multitude of DNA repair proteins, making it a highly specific and sensitive

biomarker for DSBs.[4] Consequently, the detection and quantification of γH2AX are widely

used to assess the extent of DNA damage and the efficacy of DNA-damaging agents in cancer

therapy and other research areas.
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Data Presentation: Quantitative Analysis of γH2AX
Induction
The following table summarizes representative quantitative data on the induction of γH2AX foci

in response to a DNA-damaging agent (e.g., ionizing radiation). This data can be obtained

through immunofluorescence microscopy and automated image analysis.

Cell Line
Treatment
(Ionizing
Radiation)

Time Post-
Treatment

Average
γH2AX Foci
per Cell (± SD)

Fold Induction
(vs. Control)

HeLa 0 Gy (Control) 1 hour 2.5 ± 1.2 1.0

HeLa 2 Gy 30 minutes 45.8 ± 8.7 18.3

HeLa 2 Gy 1 hour 52.3 ± 10.1 20.9

HeLa 2 Gy 4 hours 20.1 ± 5.4 8.0

HeLa 2 Gy 24 hours 5.2 ± 2.1 2.1

A549 0 Gy (Control) 1 hour 3.1 ± 1.5 1.0

A549 2 Gy 1 hour 60.5 ± 11.3 19.5

U2OS 0 Gy (Control) 1 hour 1.9 ± 0.8 1.0

U2OS 2 Gy 1 hour 75.2 ± 14.6 39.6

Note: The data presented in this table is illustrative and will vary depending on the cell type, the

nature and dose of the DNA-damaging agent, and the specific experimental conditions.

Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX
Foci
This protocol details the steps for visualizing and quantifying γH2AX foci in cultured cells

following the induction of DNA damage.
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Materials:

Cells cultured on glass coverslips

DNA-damaging agent (e.g., etoposide, ionizing radiation source)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.25% Triton X-100 in PBS

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Rabbit polyclonal or

Mouse monoclonal)

Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor

488 or 594)

DAPI (4',6-diamidino-2-phenylindole) solution

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Culture and Treatment:

Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to

adhere overnight.

Treat the cells with the desired DNA-damaging agent at the appropriate concentration and

for the specified duration. Include an untreated control.

Fixation:

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
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Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at

room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour

at room temperature.

Primary Antibody Incubation:

Dilute the primary anti-γH2AX antibody in the blocking buffer according to the

manufacturer's instructions.

Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:

The next day, wash the cells three times with PBS for 5 minutes each.

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

Incubate the coverslips with the diluted secondary antibody for 1 hour at room

temperature, protected from light.

Counterstaining and Mounting:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
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Wash the cells once with PBS.

Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging and Analysis:

Visualize the stained cells using a fluorescence microscope.

Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels.

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g.,

ImageJ, CellProfiler).
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Caption: Simplified signaling pathway of the DNA Damage Response initiated by a double-

strand break, leading to the phosphorylation of H2AX and downstream cellular outcomes.

Experimental Workflow Diagram
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Caption: Experimental workflow for the detection and quantification of γH2AX foci using

immunofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. premierscience.com [premierscience.com]

2. DNA damage repair proteins across the Tree of Life - PMC [pmc.ncbi.nlm.nih.gov]

3. Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer
Strategies - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Application Notes and Protocols for Studying DNA
Damage Response]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668616#using-chic35-to-study-dna-damage-
response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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